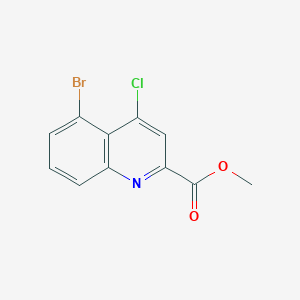![molecular formula C7H12F2O3S B13507885 [3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol](/img/structure/B13507885.png)
[3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol is a chemical compound with the molecular formula C7H12F2O3S and a molecular weight of 214.23 g/mol . This compound is characterized by the presence of a cyclobutyl ring substituted with difluoro groups and a methanesulfonylmethyl group, making it a unique structure in the realm of organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Difluoro Groups: The difluoro groups are introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of Methanesulfonylmethyl Group: The methanesulfonylmethyl group is attached through a sulfonylation reaction using methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
[3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
科学研究应用
[3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol involves its interaction with specific molecular targets. The difluoro groups and the methanesulfonylmethyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol
- [3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutyl]methanol
Uniqueness
What sets [3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol apart is the presence of the methanesulfonylmethyl group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C7H12F2O3S |
|---|---|
分子量 |
214.23 g/mol |
IUPAC 名称 |
[3,3-difluoro-1-(methylsulfonylmethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C7H12F2O3S/c1-13(11,12)5-6(4-10)2-7(8,9)3-6/h10H,2-5H2,1H3 |
InChI 键 |
WAOPEBGYRNIULJ-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)CC1(CC(C1)(F)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


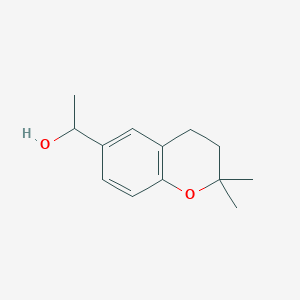

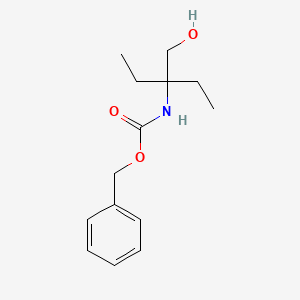
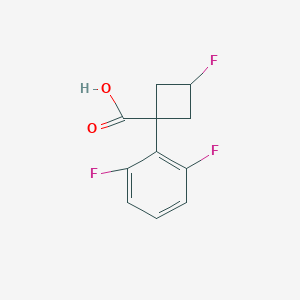
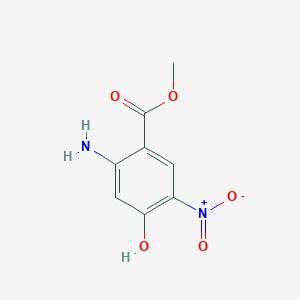
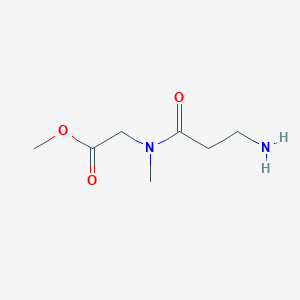

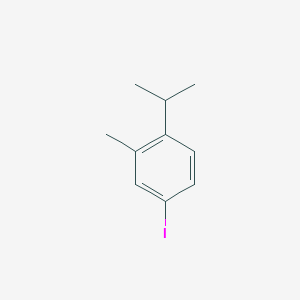
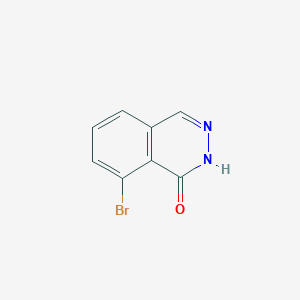
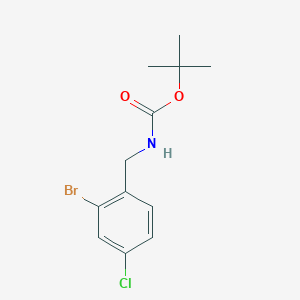
![benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B13507865.png)
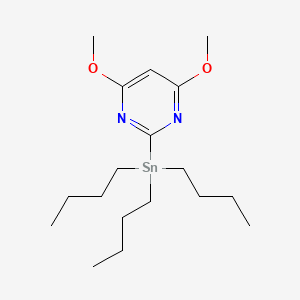
![rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate](/img/structure/B13507884.png)
